2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
Description
2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is a sulfone-containing ethanol derivative characterized by a 4-bromophenylsulfonyl group and two phenyl substituents on the ethanol backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSHXRRHUACTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-bromobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the hydroxyl group of diphenylmethanol. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanone.
Reduction: Formation of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanethiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
In a typical synthesis process, 4-bromobenzenesulfonyl chloride reacts with diphenylethanol in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack by the hydroxyl group on the sulfonyl carbon, leading to the formation of the target compound.
Medicinal Chemistry
2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol exhibits potential biological activities that make it suitable for medicinal applications. Research has indicated its utility in:
- Anticancer Activity : Preliminary studies suggest that compounds with sulfonyl groups can inhibit cancer cell proliferation. The specific mechanisms often involve interference with cellular signaling pathways.
- Antimicrobial Properties : Sulfonamide derivatives have been noted for their antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.
Table 2: Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Anticancer | Inhibition of cell growth |
| Antimicrobial | Bacterial and fungal inhibition |
Research Findings
Recent studies have focused on the interaction of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol with biological targets. For instance:
- Molecular Docking Studies : These studies have shown that the compound can effectively bind to certain enzymes involved in cancer metabolism, suggesting a pathway for therapeutic development.
- In Vitro Testing : Laboratory tests have demonstrated that this compound can reduce viability in various cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol involves its interaction with biological targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects. The bromophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Fluorophenyl Analogs
- 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol Structural Difference: Fluorine replaces bromine at the para position of the sulfonyl-attached phenyl ring. Impact: Fluorine's electronegativity increases polarity and reduces steric bulk compared to bromine. This may enhance solubility and alter binding affinities in biological systems. Synthetic Relevance: Similar synthetic routes involving sulfonation or nucleophilic substitution are applicable .
Chlorophenyl Analogs
- 2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS: 303152-11-6) Structural Difference: Chlorine replaces bromine, and fluorophenyl groups substitute diphenyl. Impact: Chlorine's intermediate electronegativity and size balance lipophilicity and electronic effects. The fluorophenyl groups may enhance metabolic stability .
Mixed Halogen Derivatives
- 2-((4-Bromophenyl)sulfonyl)-1,1-bis(4-chlorophenyl)ethanol (CAS: 303152-14-9) Structural Difference: Bromine and chlorine substituents coexist. Impact: Dual halogens may synergize bioactivity, as seen in compounds with enhanced antimicrobial or anticancer properties .
Core Structural Modifications
Sulfonyl vs. Sulfanyl Groups
- 2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol (CAS: 303152-21-8) Structural Difference: Sulfanyl (S–) replaces sulfonyl (SO₂–).
Piperazine-Linked Sulfonyl Derivatives
- 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone Structural Difference: Incorporates a tetrazole-thioether and piperazine-sulfonyl motif. Impact: Enhanced hydrogen-bonding capacity and rigidity, often linked to antiproliferative activity in cancer research .
Physicochemical Properties
Biological Activity
2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula . It features a bromophenyl group, a sulfonyl group, and a diphenyl ethanol moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-bromobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is usually conducted in the presence of bases like triethylamine or pyridine at room temperature or slightly elevated temperatures to ensure complete conversion .
Antimicrobial Properties
Research indicates that compounds containing sulfonyl groups often exhibit antimicrobial properties. The presence of the bromine atom in 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol enhances its potential antimicrobial effects. Studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Antioxidant Activity
The antioxidant capacity of related compounds has been evaluated using methods such as DPPH and ABTS assays. While specific data for 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is limited, similar compounds in its class have shown promising antioxidant activities, indicating potential for further investigation in this area .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Such activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and infections. Preliminary studies suggest that derivatives of this compound may exhibit significant enzyme inhibition, although detailed studies specific to this compound are still necessary .
Study on Antimicrobial Activity
A study evaluating various synthesized compounds for antibacterial activity found that those with similar sulfonamide structures exhibited notable effects against bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity. Although direct studies on 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol are sparse, the trends observed suggest a potential for similar efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to predict their interactions with biological targets. These studies are essential for understanding how 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol might interact with proteins involved in disease pathways. Such investigations can provide insights into its mechanism of action and therapeutic potential .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol?
The compound is synthesized via S-alkylation of a triazole-thiol intermediate in an alkaline medium, followed by ketone reduction to yield the ethanol derivative. Key steps include controlling pH (10–12) and temperature (60–80°C) during alkylation, and using sodium borohydride or catalytic hydrogenation for reduction . Characterization typically involves NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry to confirm the sulfonyl and diphenyl moieties.
Q. How is the stereochemistry and crystal structure of this compound validated?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, analogous bromophenyl derivatives show torsion angles of 119–131° between aromatic rings, confirming steric constraints . Pair these results with HPLC chiral columns (e.g., Chiralpak IA/IB) to assess enantiopurity, as racemization risks exist during sulfonation .
Q. What methodologies are used to screen its biological activity?
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (CLSI guidelines).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Structural analogs exhibit activity at 10–50 µM ranges, suggesting sulfonyl groups enhance membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
Apply statistical design of experiments (DoE) . For example:
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Discrepancies often arise in sulfonation kinetics or steric effects . Mitigate by:
- Multiscale modeling : Combine DFT (e.g., B3LYP/6-31G*) for electronic profiles with MD simulations to assess solvation/steric effects.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation, aligning computational transition states with experimental timelines .
Q. How can enantiomeric resolution be achieved for chiral derivatives?
Q. What mechanistic insights explain discrepancies between in vitro and in vivo biological activity?
Poor in vivo efficacy may stem from metabolic instability (e.g., sulfone reduction). Address via:
- Metabolite profiling : LC-MS/MS identifies major degradation products (e.g., desulfonated analogs).
- Prodrug design : Mask the sulfonyl group with acetyl or PEGylated moieties to enhance pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
